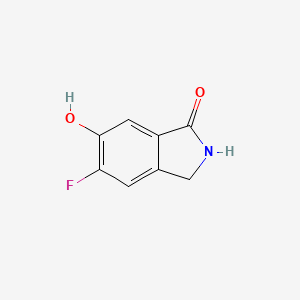

5-Fluoro-6-hydroxyisoindolin-1-one

CAS No.: 1007455-25-5

Cat. No.: VC2916568

Molecular Formula: C8H6FNO2

Molecular Weight: 167.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007455-25-5 |

|---|---|

| Molecular Formula | C8H6FNO2 |

| Molecular Weight | 167.14 g/mol |

| IUPAC Name | 5-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one |

| Standard InChI | InChI=1S/C8H6FNO2/c9-6-1-4-3-10-8(12)5(4)2-7(6)11/h1-2,11H,3H2,(H,10,12) |

| Standard InChI Key | XDCZVYFOCSBMCW-UHFFFAOYSA-N |

| SMILES | C1C2=CC(=C(C=C2C(=O)N1)O)F |

| Canonical SMILES | C1C2=CC(=C(C=C2C(=O)N1)O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

5-Fluoro-6-hydroxyisoindolin-1-one is characterized by a bicyclic structure comprising a benzene ring fused to a lactam ring. Its molecular formula is C8H6FNO2 with a molecular weight of approximately 167.15 g/mol . The compound's structure features a fluorine atom at the 5-position and a hydroxyl group at the 6-position of the isoindoline scaffold, which significantly influences its physicochemical properties and biological interactions.

Chemical Identifiers

The compound is registered with CAS number 1007455-25-5 and can be identified through various chemical notation systems. The standardized InChI notation is InChI=1S/C8H6FNO2/c9-6-1-4-3-10-8(12)5(4)2-7(6)11/h1-2,11H,3H2,(H,10,12), with the corresponding InChI key being XDCZVYFOCSBMCW-UHFFFAOYSA-N. Its SMILES notation is represented as O=C1NCC2=CC(F)=C(O)C=C12 .

Physical Properties

5-Fluoro-6-hydroxyisoindolin-1-one typically exists as a solid at room temperature. It exhibits moderate solubility in polar solvents due to the presence of the hydroxyl group, which enables hydrogen bonding interactions. The fluorine atom enhances the compound's lipophilicity and metabolic stability, two critical properties for pharmaceutical applications . These physical characteristics influence the compound's behavior in biological systems and its potential as a drug candidate.

Synthetic Methodologies

General Synthetic Routes

The synthesis of 5-Fluoro-6-hydroxyisoindolin-1-one typically involves the reaction of 5-fluoro-2,3-dihydro-isoindol-1-one with appropriate reagents. One common approach employs dimethyl sulfoxide (DMSO) as a solvent and sodium hydroxide as a base. This reaction proceeds under controlled conditions to yield the target compound with acceptable purity.

Synthetic Strategies and Yield Optimization

Several strategic approaches have been developed for the synthesis of this compound, each with varying yields and conditions. Table 1 summarizes some of these approaches:

| Synthetic Route | Yield (%) | Reaction Conditions |

|---|---|---|

| Reaction with fluorinating agents | 79 | Dichloromethane at room temperature |

| Hydroxylation of isoindole derivatives | 67 | Acetone reflux for 22 hours |

| Coupling reactions with aryl halides | 98 | Acetonitrile under reflux conditions |

The high-yield coupling reaction with aryl halides represents a particularly efficient method for obtaining the target compound, although it may require more complex starting materials and reaction setups.

Purification Methods

After synthesis, purification of 5-Fluoro-6-hydroxyisoindolin-1-one typically involves column chromatography using appropriate solvent systems. High-performance liquid chromatography (HPLC) is often employed to ensure a purity threshold of ≥95%. Structure confirmation is commonly performed using proton and carbon nuclear magnetic resonance (NMR) spectroscopy, with additional verification through high-resolution mass spectrometry or elemental analysis for newly synthesized batches.

Biological Activities

Anticancer Properties

5-Fluoro-6-hydroxyisoindolin-1-one has demonstrated significant anticancer activity in various experimental models. Research indicates that fluorinated isoindoles, including this compound, can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

A notable case study examined the effects of this compound on human breast cancer cells (MCF-7), revealing a significant reduction in cell viability at concentrations above 10 μM. Morphological changes indicative of apoptosis were observed, and flow cytometry analysis confirmed the compound's role in inducing cell cycle arrest at the G0/G1 phase.

Antimicrobial Activities

The compound has demonstrated notable antibacterial and antifungal properties in laboratory studies. In vitro investigations have shown moderate bactericidal effects against several pathogenic bacteria and fungi, with comparative studies against standard antibiotics revealing promising results in combating resistant strains.

In one focused study on antimicrobial efficacy, derivatives of 5-Fluoro-6-hydroxyisoindolin-1-one were tested against Staphylococcus aureus and Candida albicans. The results indicated that specific modifications to the isoindoline structure enhanced antibacterial activity significantly compared to non-fluorinated analogs, highlighting the importance of structural variations in developing effective antimicrobial agents.

Antiphytopathogenic Effects

Beyond human health applications, 5-Fluoro-6-hydroxyisoindolin-1-one has shown potential in agricultural contexts through its antiphytopathogenic activity. Studies have demonstrated that certain derivatives of this compound are effective against common plant pathogens, suggesting potential applications in crop protection and disease management.

Neurological Applications

Recent research has investigated the role of fluorinated compounds like 5-Fluoro-6-hydroxyisoindolin-1-one in modulating cannabinoid receptors, particularly the CB1 receptor. The incorporation of fluorine into isoindoline structures can enhance their affinity and selectivity for these receptors, potentially leading to novel therapeutic agents for conditions such as pain management and neurological disorders.

Mechanism of Action

Enzyme Inhibition

Evidence suggests that this compound may act as an enzyme inhibitor, modulating various biochemical pathways. It may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The fluorine atom enhances binding affinity to target proteins, making it a promising candidate for drug development.

Electronic Effects and Structure-Activity Relationships

The electronic effects of the fluorine substitution play a crucial role in the biological activity of this compound. These effects can be characterized through spectroscopic analysis, including fluorine nuclear magnetic resonance (19F NMR), and through computational modeling techniques such as density functional theory (DFT) calculations. These approaches help map electrostatic potential surfaces and quantify charge distribution, providing insights into the compound's interactions with biological targets.

Research Applications

Medicinal Chemistry Applications

Comparative Analysis with Related Compounds

5-Fluoroisoindolin-1-one

This analog lacks the hydroxyl group at position 6 but retains the fluorine at position 5 and the lactam ring. With the molecular formula C8H6FNO, it has applications as a kinase inhibitor and intermediate in drug synthesis. The absence of the hydroxyl group alters its solubility profile and hydrogen-bonding capabilities compared to 5-Fluoro-6-hydroxyisoindolin-1-one.

5-Fluoro-6-hydroxyindan-1-one

This indanone derivative contains a bicyclic scaffold with fluorine and hydroxyl groups at positions 5 and 6, respectively. Its molecular formula is C9H7FO2. Unlike 5-Fluoro-6-hydroxyisoindolin-1-one, it lacks the lactam nitrogen, which alters its hydrogen-bonding capabilities and electronic properties. The indanone's planar structure may influence binding to flat enzymatic pockets differently from the isoindolinone core.

Structure-Activity Relationships

The biological activity of 5-Fluoro-6-hydroxyisoindolin-1-one is strongly influenced by its structural features. The fluorine atom enhances lipophilicity and binding affinity, while the hydroxyl group contributes to solubility and hydrogen-bonding interactions. These properties collectively determine the compound's ability to interact with biological targets and exert therapeutic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume